2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methoxyphenyl group attached to the thiadiazole ring
Scientific Research Applications
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Future Directions
The future directions for research on “2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, organic synthesis, and materials science could be investigated .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole may also interact with various biological targets.
Mode of Action
Bromine-containing compounds often participate in nucleophilic substitution reactions . In such reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of a bromide ion .
Biochemical Pathways
It’s worth noting that bromine-containing compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-used method for forming carbon-carbon bonds. This suggests that this compound could potentially be involved in similar biochemical transformations.
Pharmacokinetics
A compound with a similar structure, 2-bromo-5-methoxyphenol, has been reported to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . . These properties suggest that this compound may also have good bioavailability.
Result of Action
Given its potential to participate in nucleophilic substitution reactions and Suzuki–Miyaura cross-coupling reactions , it may play a role in the formation of new carbon-carbon bonds within biological systems.
Action Environment
The stability and reactivity of similar bromine-containing compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of bromine to yield the desired thiadiazole compound. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the thiadiazole with aryl boronic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(4-methoxyphenyl)-1-pentene
- 2-Bromo-4-methylphenol
- 2,5-Dibromo-3-methylthiophene
Uniqueness
2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole stands out due to its unique combination of a bromine atom and a methoxyphenyl group attached to the thiadiazole ring. This structure imparts specific electronic and steric properties, making it particularly useful in various chemical reactions and applications. Its versatility in undergoing substitution, oxidation, reduction, and coupling reactions further enhances its utility in scientific research and industrial applications .
Properties
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJMDWGXEYTNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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